Unique Side-Chain Anchoring for SPPS
Unlike standard Fmoc-amino acids, Fmoc-L-aspartic acid alpha-4-nitroanilide (Fmoc-Asp-NH-Np) enables a unique 'side-chain anchoring' strategy in Fmoc-SPPS. This method, which employs the free β-carboxyl group for transient attachment to a resin, yields a peptide-4-nitroanilide with a C-terminal aspartic acid. This approach is impossible with standard Fmoc-Asp derivatives like Fmoc-Asp(OtBu)-OH, where the side-chain carboxyl is protected [1].
| Evidence Dimension | Feasibility of C-terminal Asp-pNA synthesis in Fmoc-SPPS |
|---|---|
| Target Compound Data | Enables synthesis |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (protected side chain) |
| Quantified Difference | Unique enabling capability |
| Conditions | Fmoc-based solid-phase peptide synthesis on 2-chlorotritylchloride resin |
Why This Matters
This compound is the essential and often sole synthon for constructing C-terminal aspartic acid-4-nitroanilides via SPPS, a critical class of protease substrates.
- [1] Kaspari, A., Schierhorn, A., & Schutkowski, M. (1996). Solid-phase synthesis of peptide-4-nitroanilides. *International Journal of Peptide and Protein Research*, *48*(5), 486-494. View Source
